molecular formula C12H15Cl2N3 B13468989 (1R)-1-[4-(pyrimidin-5-yl)phenyl]ethan-1-amine dihydrochloride

(1R)-1-[4-(pyrimidin-5-yl)phenyl]ethan-1-amine dihydrochloride

Katalognummer: B13468989
Molekulargewicht: 272.17 g/mol
InChI-Schlüssel: CPVSXCVIIHGLIH-KLQYNRQASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1R)-1-[4-(pyrimidin-5-yl)phenyl]ethan-1-amine dihydrochloride is a chemical compound that features a pyrimidine ring attached to a phenyl group, which is further connected to an ethanamine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-[4-(pyrimidin-5-yl)phenyl]ethan-1-amine dihydrochloride typically involves the following steps:

Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethanamine moiety.

    Reduction: Reduction reactions can be used to modify the pyrimidine ring or the phenyl group.

    Substitution: Substitution reactions, such as nucleophilic aromatic substitution, can be employed to introduce various functional groups onto the pyrimidine or phenyl rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, (1R)-1-[4-(pyrimidin-5-yl)phenyl]ethan-1-amine dihydrochloride can be used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound may be used as a ligand in studies involving receptor binding and signal transduction pathways.

Medicine: In medicinal chemistry, it could serve as a lead compound for the development of new therapeutic agents, particularly those targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound may find applications in the development of new materials with unique properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of (1R)-1-[4-(pyrimidin-5-yl)phenyl]ethan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and thereby exerting its effects. The exact pathways involved would depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: (1R)-1-[4-(pyrimidin-5-yl)phenyl]ethan-1-amine dihydrochloride is unique due to its specific structure, which combines a pyrimidine ring with a phenyl group and an ethanamine moiety. This unique combination imparts distinct chemical and biological properties, making it valuable for various applications.

Eigenschaften

Molekularformel

C12H15Cl2N3

Molekulargewicht

272.17 g/mol

IUPAC-Name

(1R)-1-(4-pyrimidin-5-ylphenyl)ethanamine;dihydrochloride

InChI

InChI=1S/C12H13N3.2ClH/c1-9(13)10-2-4-11(5-3-10)12-6-14-8-15-7-12;;/h2-9H,13H2,1H3;2*1H/t9-;;/m1../s1

InChI-Schlüssel

CPVSXCVIIHGLIH-KLQYNRQASA-N

Isomerische SMILES

C[C@H](C1=CC=C(C=C1)C2=CN=CN=C2)N.Cl.Cl

Kanonische SMILES

CC(C1=CC=C(C=C1)C2=CN=CN=C2)N.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.